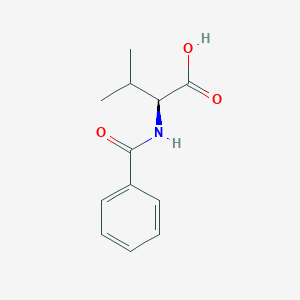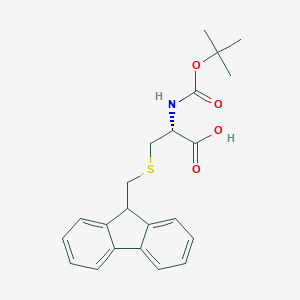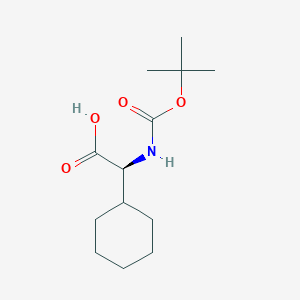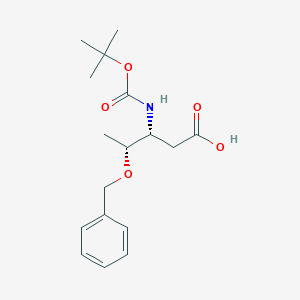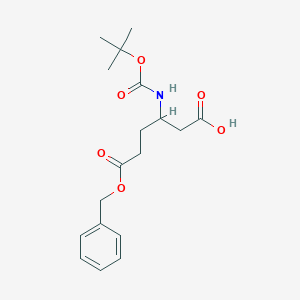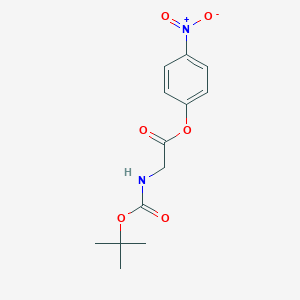
Boc-Gly-ONp
概述
描述
科学研究应用
Boc-Gly-ONp is widely used in scientific research, particularly in the field of peptide synthesis. It serves as an activating agent for amino acids, facilitating the formation of peptide bonds in both solid-phase and solution-phase peptide synthesis . Additionally, it is used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. In biological research, this compound is employed to study enzyme mechanisms and protein interactions.
准备方法
Boc-Gly-ONp is typically synthesized by reacting Boc-glycine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or chromatography to obtain a high-purity compound suitable for use in peptide synthesis .
化学反应分析
Boc-Gly-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: In the presence of water and a base or acid, this compound can hydrolyze to form Boc-glycine and 4-nitrophenol.
Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and reducing agents like sodium borohydride . The major products formed from these reactions are typically peptides, Boc-glycine, and derivatives of 4-nitrophenol .
作用机制
The primary mechanism of action of Boc-Gly-ONp involves the activation of amino acids for peptide bond formation. The ester group of this compound reacts with the amino group of an amino acid, forming an activated intermediate that facilitates the nucleophilic attack by another amino acid . This results in the formation of a peptide bond, with the release of 4-nitrophenol as a byproduct .
相似化合物的比较
Boc-Gly-ONp is similar to other Boc-protected amino acid esters, such as Boc-alanine 4-nitrophenyl ester and Boc-glycine N-hydroxysuccinimide ester . this compound is unique in its ability to provide a high degree of activation for amino acids, making it particularly useful in peptide synthesis . Other similar compounds include:
- Boc-alanine 4-nitrophenyl ester
- Boc-glycine N-hydroxysuccinimide ester
- Boc-glycine 4-nitrophenyl ester
These compounds share similar properties and applications but may differ in their reactivity and stability under various conditions .
属性
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQFFHXBLDWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190045 | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3655-05-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-Gly-ONp | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-Gly-ONp a suitable model compound for studying linear reaction systems?
A: this compound's spontaneous hydrolysis in a buffered solution follows predictable, linear reaction kinetics. This characteristic allows researchers to apply and validate new spectroscopic analysis methods, as the expected reaction pathway is well-defined. Specifically, the research used the hydrolysis of this compound in borax buffer (pH = 8.7) to demonstrate the efficacy of their proposed methods. [, ]
Q2: How is this compound employed in the "absorbance triangle" method?
A: The "absorbance triangle" method leverages absorbance measurements at two distinct wavelengths to analyze linear reactions with two linearly independent steps. Researchers utilized this compound hydrolysis as a model system to demonstrate this method. By tracking the changes in absorbance over time and applying the principle of parallel projection on the absorbance triangle, it was possible to extract kinetic information about the reaction. []
Q3: What advantages does using this compound offer in evaluating the concept of parallel projection for spectroscopic kinetic analysis?
A: The well-characterized hydrolysis of this compound served as a practical example to illustrate the concept of parallel projection in simplifying spectroscopic data analysis. [] The researchers were able to validate their methodology by accurately determining the eigenvalues of the reaction system, confirming its consistency with established kinetic principles. This approach can be further applied to other linear reaction systems, highlighting the broader utility of this compound in advancing kinetic analysis techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

